molecular formula C39H67ClO4 B12309493 2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

Cat. No.: B12309493
M. Wt: 635.4 g/mol
InChI Key: JPFKFYGUGINXTE-WVZYQCMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dilinoleoyl-2-chloropropanediol typically involves the esterification of linoleic acid with 2-chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of 1,3-Dilinoleoyl-2-chloropropanediol may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilinoleoyl-2-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dilinoleoyl-2-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. These metabolites can then participate in signaling pathways and exert biological effects .

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

635.4 g/mol

IUPAC Name

[2-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

InChI Key

JPFKFYGUGINXTE-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl

Origin of Product

United States

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